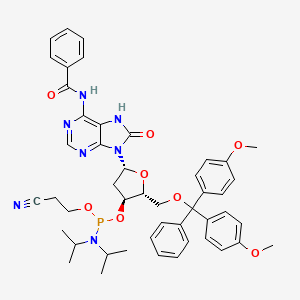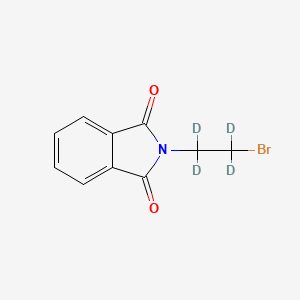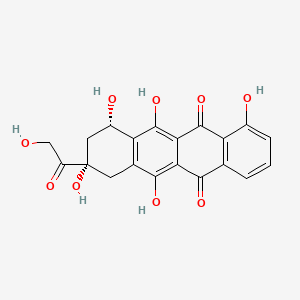
Sulfanitran-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanitran-d4 (Major) is a synthetic compound that has been used in scientific research for over a decade. It is a member of the sulfanitran family, a group of compounds that are highly effective at inhibiting bacterial growth. Sulfanitran-d4 (Major) has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Reference Standard
Sulfanitran-d4 (Major): is used as a high-quality certified reference material in infectious disease research . It serves as a standard for calibrating instruments and validating analytical methods that detect antiparasitic compounds, ensuring the accuracy and reliability of research findings.
Veterinary Medicine
In veterinary medicine, Sulfanitran-d4 (Major) is utilized as an anticoccidial drug. It is added to the drinking water of chickens to aid in the treatment of coccidiosis, which is caused by parasites such as E. tenella, E. necatrix, and E. acervulina . This application is crucial for maintaining the health of poultry and preventing the spread of this disease.
Food Safety Analysis
The compound is instrumental in the development of analytical methods for detecting sulfonamide residues in livestock products . These methods are vital for ensuring that food products are safe for consumption and do not contain residues that exceed the maximum residue limits, thereby protecting consumer health.
Antibiotic Resistance Research
Sulfanitran-d4 (Major): plays a role in studying the development of antibiotic resistance due to the use of sulfonamides . Research in this area is essential for understanding how antibiotic resistance develops and for formulating strategies to combat this growing global health concern.
Safety And Hazards
The safety data sheet for Sulfanitran, which is the unlabeled form of Sulfanitran-d4 (Major), provides some information on safety and hazards . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. If swallowed, the mouth should be rinsed with water and vomiting should not be induced .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfanitran-d4 (Major) involves the substitution of four deuterium atoms in the Sulfanitran molecule with hydrogen atoms. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Sulfanitran", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Sulfanitran is dissolved in a deuterated solvent such as deuterated water or deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: A deuterated reducing agent such as sodium borohydride-d4 is added to the solution to reduce the nitro group in Sulfanitran to an amino group.", "Step 3: The resulting amine is then treated with a deuterated acylating agent such as acetic anhydride-d6 to form a deuterated sulfonamide.", "Step 4: Finally, the deuterated sulfonamide is treated with a deuterated nitrate ester such as nitromethane-d3 to introduce the deuterium atoms at the desired positions in the molecule.", "Step 5: The product is purified through a series of chromatography and recrystallization steps to obtain pure Sulfanitran-d4 (Major)." ] } | |
CAS-Nummer |
1794753-46-0 |
Produktname |
Sulfanitran-d4 (Major) |
Molekularformel |
C14H13N3O5S |
Molekulargewicht |
339.358 |
IUPAC-Name |
N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |
InChI-Schlüssel |
GWBPFRGXNGPPMF-DOGSKSIHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4; N4-Acetyl-4’-nitrosulfanilanilide-d4; N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4; N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4; NSC 217299-d4; NSC 77120-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



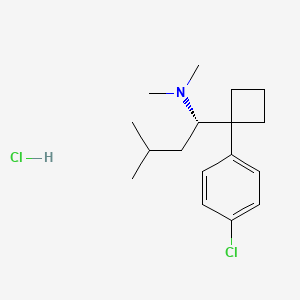
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
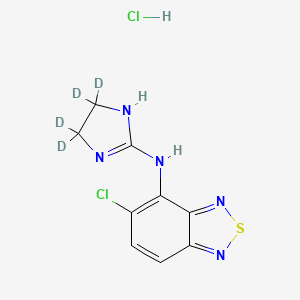
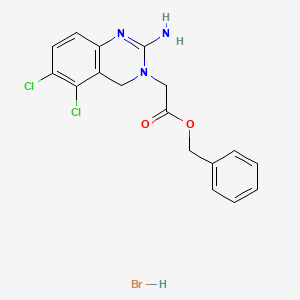


![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)
![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)
